An In-depth Technical Guide to 3-Amino-5-mercapto-1,2,4-triazole: Chemical Properties and Structure
An In-depth Technical Guide to 3-Amino-5-mercapto-1,2,4-triazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Amino-5-mercapto-1,2,4-triazole. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science, owing to its unique structural features and reactivity.
Chemical Structure and Isomerism
3-Amino-5-mercapto-1,2,4-triazole (AMTA) is a five-membered heterocyclic compound containing three nitrogen atoms and one sulfur atom. Its structure is characterized by the presence of both an amino (-NH₂) and a mercapto (-SH) group attached to the 1,2,4-triazole (B32235) ring.
A key structural feature of AMTA is its existence in a tautomeric equilibrium between the thione and thiol forms. Spectroscopic evidence and theoretical calculations suggest that the thione form is the more stable and predominant tautomer under most conditions.[1][2] This equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets.
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Thione Form: 5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Thiol Form: 3-amino-1H-1,2,4-triazole-5-thiol
The IUPAC name for the predominant thione form is 5-amino-1,2-dihydro-1,2,4-triazole-3-thione.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Amino-5-mercapto-1,2,4-triazole.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄N₄S | [4][5] |
| Molecular Weight | 116.15 g/mol | [3] |
| CAS Number | 16691-43-3 | [3] |
| Appearance | Off-white to light beige crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
| Boiling Point | 201.2 ± 23.0 °C (Predicted) | [4] |
| Solubility | Soluble in hot water, ethanol, and methanol (B129727). Soluble in acids, but insoluble in alkali. | [5][6] |
| pKa | 12.57 ± 0.20 (Predicted) | [7] |
Spectroscopic Data
The structural characterization of 3-Amino-5-mercapto-1,2,4-triazole is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹³C NMR | Signals corresponding to the two carbon atoms in the triazole ring. | [8] |
| IR (Infrared) Spectroscopy | The absence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a C=S stretching band (around 1234-1292 cm⁻¹) support the predominance of the thione tautomer. N-H and NH₂ stretching vibrations are also observed. | [9] |
| Mass Spectrometry | The molecular ion peak is observed, and fragmentation patterns can be analyzed to confirm the structure. | [10] |
Synthesis of 3-Amino-5-mercapto-1,2,4-triazole
Several synthetic routes have been established for the preparation of 3-Amino-5-mercapto-1,2,4-triazole. The most common methods utilize thiocarbohydrazide (B147625) or thiosemicarbazide (B42300) as starting materials.
Experimental Protocol: Synthesis from Thiocarbohydrazide and a Carboxylic Acid
This method is suitable for the synthesis of 4-amino substituted triazoles.
Materials:
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Thiocarbohydrazide
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Desired carboxylic acid (e.g., formic acid for the parent compound)
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Methanol or Ethanol/Water for recrystallization
Procedure:
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An equimolar mixture of thiocarbohydrazide and the desired carboxylic acid is heated in an oil bath at 160-170°C for approximately 2 hours.
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The resulting fused mass is then dispersed in hot water to obtain the crude triazole.
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The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
Synthesis workflow for 3-Amino-5-mercapto-1,2,4-triazole.
Applications in Drug Development
The 1,2,4-triazole scaffold is a prominent feature in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. Derivatives of 3-Amino-5-mercapto-1,2,4-triazole have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.
Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
A significant application of triazole-based compounds is in the development of antifungal agents. These drugs, such as fluconazole (B54011) and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and proliferation.
Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Conclusion
3-Amino-5-mercapto-1,2,4-triazole is a molecule of significant interest to the scientific and drug development communities. Its versatile reactivity, stemming from the presence of multiple functional groups and its tautomeric nature, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. A thorough understanding of its chemical properties, structure, and synthesis is paramount for its effective utilization in the design and development of novel therapeutic agents and advanced materials.
References
- 1. 3-Amino-5-mercapto-1,2,4-triazole(16691-43-3) 13C NMR [m.chemicalbook.com]
- 2. 3-Amino-5-mercapto-1,2,4-triazole(16691-43-3) IR Spectrum [chemicalbook.com]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase inhibitory potential of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles as new anticancer derivatives: In-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
